Fmoc-S-4-methoxybenzyl-L-penicillamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .
Industrial Production Methods
Industrial production methods for Fmoc-S-4-methoxybenzyl-L-penicillamine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-4-methoxybenzyl-L-penicillamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Disulfide-linked penicillamine derivatives.
Reduction: Free thiol-containing penicillamine.
Substitution: Free amine-containing penicillamine.
Scientific Research Applications
Fmoc-S-4-methoxybenzyl-L-penicillamine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for thiol and amine functionalities.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized peptides and proteins for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-S-4-methoxybenzyl-L-penicillamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the 4-methoxybenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-S-4-methoxybenzyl-L-cysteine: Similar in structure but contains a cysteine residue instead of penicillamine.
Fmoc-S-4-methoxybenzyl-L-selenocysteine: Contains a selenocysteine residue, offering different reactivity due to the presence of selenium.
Uniqueness
Fmoc-S-4-methoxybenzyl-L-penicillamine is unique due to the presence of the penicillamine residue, which provides distinct steric and electronic properties compared to cysteine and selenocysteine derivatives. This uniqueness makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRXSQDFSBEAO-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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